molecular formula C17H27N3O2S B2402375 N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953141-07-6

N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2402375
CAS No.: 953141-07-6
M. Wt: 337.48
InChI Key: CMQAPYOMBRWYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as THIP or Gaboxadol, is a drug that belongs to the class of sedative-hypnotics. It was first synthesized in the 1980s and has been extensively studied for its potential use in treating insomnia and other sleep disorders.

Scientific Research Applications

Aromatase Inhibitors

This compound belongs to a broader class of molecules studied for their inhibitory effects on aromatase, an enzyme involved in the biosynthesis of estrogens. Research has explored derivatives of similar structures for their potential in treating hormone-dependent conditions like breast cancer by inhibiting estrogen production. For example, Hartmann and Batzl (1986) synthesized and evaluated a series of 3-alkyl-substituted compounds for their inhibitory activity on human placental aromatase, aiming at better treatment options for hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Copper-Catalyzed Coupling Reactions

In organic synthesis, copper-catalyzed coupling reactions are fundamental for constructing complex molecules. The use of N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst in such reactions demonstrates its utility in synthetic chemistry. De, Yin, and Ma (2017) have shown that Cu2O coupled with this compound can effectively catalyze Goldberg amidation, offering a versatile method for creating a wide array of amide compounds, which are crucial in drug development and material science (De, Yin, & Ma, 2017).

HIV-1 Neutralization

Research into compounds that can enhance the neutralization of HIV-1 is crucial for developing new treatments. Compounds structurally related to N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have been investigated for their potential to expose neutralization epitopes on HIV-1, making the virus more susceptible to the immune response. Yoshimura et al. (2010) found that specific low-molecular-weight compounds could enhance the binding of anti-gp120 monoclonal antibodies to the HIV-1 envelope protein, suggesting potential applications in HIV-1 therapy (Yoshimura et al., 2010).

Thrombin Inhibition

The inhibition of thrombin, an enzyme involved in blood coagulation, is a critical target for anticoagulant drugs. Isomers of compounds with structural similarities to this compound have been synthesized and evaluated for their thrombin inhibitory activity, highlighting the importance of stereochemistry in developing potent anticoagulants. Okamoto et al. (1981) synthesized four stereoisomers of a related compound, demonstrating varied inhibitory potencies, which underscores the compound's potential application in anticoagulant drug development (Okamoto et al., 1981).

Properties

IUPAC Name

N'-(2-methylpropyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-13(2)10-18-16(21)17(22)19-11-14-5-7-20(8-6-14)12-15-4-3-9-23-15/h3-4,9,13-14H,5-8,10-12H2,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQAPYOMBRWYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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